molecular formula C25H27N5O4S B1193564 Apatinib CAS No. 1218779-75-9

Apatinib

Cat. No.: B1193564
CAS No.: 1218779-75-9
M. Wt: 493.6 g/mol
InChI Key: FYJROXRIVQPKRY-UHFFFAOYSA-N
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Description

Apatinib (also known as Rivoceranib and YN968D1) is an orally bioavailable, small-molecule tyrosine kinase inhibitor with high specificity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which it inhibits with an IC50 of 1 nM . VEGFR-2 is the primary mediator of the VEGF signaling pathway that promotes tumor angiogenesis, making it a critical target in oncology research . By selectively inhibiting VEGFR-2, this compound blocks VEGF-mediated endothelial cell migration and proliferation, thereby suppressing the formation of new blood vessels in tumor tissue and cutting off the blood supply necessary for tumor growth and metastasis . In clinical research, this compound has demonstrated encouraging antitumor activity and has been approved in China for the treatment of advanced gastric cancer . Beyond its primary use, ongoing clinical and preclinical studies are exploring its efficacy in a broad range of other solid tumors, including hepatocellular carcinoma, metastatic breast cancer, adenoid cystic carcinoma, and non-small cell lung cancer . A notable area of research is this compound's potential to reverse multidrug resistance in cancer cells. Evidence suggests it can circumvent ABCB1- and ABCG2-mediated drug efflux, thereby increasing the intracellular concentration and efficacy of conventional chemotherapeutic agents . This makes this compound a compelling candidate for investigation in combination therapies, especially for chemotherapy-resistant cancers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153427
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218779-75-9
Record name Apatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Process (a): Halogen Displacement with 4-(Aminomethyl)pyridine

This method involves reacting 2-halonicotinic acid alkyl esters (Formula III) with 4-(aminomethyl)pyridine in the presence of a base. For instance, methyl 2-bromonicotinate reacts with 4-(aminomethyl)pyridine in isopropanol using lithium hydroxide, yielding methyl 2-[(pyridine-4-methyl)amino]nicotinate at 45°C for 5 hours (91.9% yield, 99.0% purity). Key parameters include:

  • Temperature : 35–45°C

  • Molar ratio : 1:1.1–1.5 (ester:amine)

  • Acid-binding agents : Lithium hydroxide, sodium carbonate, or piperidine.

Process (b): Alkylation of 2-Aminonicotinic Acid Esters

Alternatively, 2-aminonicotinic acid alkyl esters (Formula IV) undergo alkylation with 4-halomethylpyridine (Formula V). For example, methyl 2-aminonicotinate reacts with 4-bromomethylpyridine in dichloromethane using triethylamine, producing the intermediate at 40°C for 9 hours (91.8% yield, 98.9% purity). Critical factors include:

  • Solvents : Dichloromethane or toluene

  • Bases : Triethylamine or N,N-diisopropylethylamine

  • Molar ratio : 1:1.1–1.5 (amine:alkylating agent).

Amidation Reaction for this compound Formation

The final step couples the intermediate 2-[(pyridine-4-methyl)amino]nicotinic acid ester with 1-(4-aminophenyl)-1-cyanocyclopentane under basic conditions. This reaction avoids traditional acyl chlorides or costly coupling agents, enhancing scalability and reducing waste.

Reaction Optimization

Patent data highlight the impact of solvent , base , and temperature on yield and purity:

ExampleSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
1EthanolSodium ethoxide781292.099.5
2Ethylene glycolSodium bis(trimethylsilyl)100686.998.7
3AcetonitrilePotassium tert-butoxide80988.099.0
4TolueneSodium methoxide110693.699.7
5MethanolSodium methoxide651277.598.6

Key observations :

  • Ethanol and sodium ethoxide (Example 1) provided the highest yield (92%) and purity (99.5%) due to optimal solvation and base strength.

  • Elevated temperatures (e.g., 110°C in toluene) accelerated reaction kinetics but risked byproduct formation.

  • Polar aprotic solvents like acetonitrile facilitated intermediate solubility, whereas methanol underperformed due to poorer substrate compatibility.

Environmental and Industrial Advantages

Traditional methods relied on acyl chlorides (e.g., 2-chloronicotinic acid chloride) or condensing agents , generating corrosive byproducts (HCl) and necessitating costly waste treatment. The patented amidation route circumvents these issues by:

  • Eliminating acyl chlorination : Direct use of esters reduces halogenated waste.

  • Employing mild bases : Sodium ethoxide and potassium tert-butoxide are less corrosive than traditional agents.

  • Simplifying purification : Recrystallization in ethanol achieves >98% purity without chromatography.

Scalability and Process Robustness

Industrial viability is demonstrated through kilogram-scale syntheses (Example 3):

  • 76.0 g of 1-(4-aminophenyl)-1-cyanocyclopentane reacted with 70.0 g of ethyl 2-[(pyridine-4-methyl)amino]nicotinate in acetonitrile yielded 95.2 g of this compound (88% yield).

  • Process consistency : Varied scales (22.4–76.0 g starting material) maintained yields >85%, underscoring reproducibility.

Comparative Analysis with Prior Methods

Earlier routes, such as those in patents US20040259916 and CN106243031B, faced limitations:

  • Low yields : 60–75% due to side reactions during amidation.

  • Environmental impact : HCl/byproduct generation required neutralization steps.

  • Cost : Coupling agents like HATU increased production expenses.

In contrast, the current method achieves ≥92% yields with >99% purity, reducing raw material costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions

YN-968D1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Gastric Cancer

Apatinib is most well-studied in the context of gastric cancer. Clinical trials have demonstrated its efficacy as a second-line treatment after failure of chemotherapy. A systematic review indicated that this compound showed an objective response rate (ORR) of approximately 13.2% in advanced gastric cancer patients .

Hepatocellular Carcinoma

Similarly, studies have reported positive outcomes for patients with hepatocellular carcinoma. One clinical trial highlighted a median progression-free survival (PFS) of 3.82 months among patients treated with this compound after previous treatments .

Lung Cancer

This compound has been evaluated in various lung cancer subtypes, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). In several phase II trials, this compound combined with chemotherapy demonstrated promising results, with an ORR of 15.25% in advanced soft tissue sarcomas and notable efficacy in previously treated SCLC patients .

Breast Cancer

In metastatic breast cancer cases resistant to standard therapies, this compound has shown potential benefits. A study indicated that among patients treated with this compound after multifaceted therapies, the disease control rate (DCR) was approximately 83.3%, with manageable adverse effects .

Thyroid Cancer

This compound has also been explored for radioiodine refractory differentiated thyroid cancer (RAIR-DTC). A phase II trial reported an ORR of 80% and a DCR of 95%, with a median PFS of 18.4 months, showcasing its potential as a viable treatment option for this challenging condition .

Data Tables

The following tables summarize key findings from clinical trials involving this compound across various cancers:

Cancer Type Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS)
Gastric Cancer13.2%~3.82 monthsNot specified
Hepatocellular CarcinomaNot specified~3.82 monthsNot specified
Non-Small Cell Lung Cancer15.25%Varies by combinationNot specified
Small Cell Lung Cancer~13.6%~5.4 months~10 months
Metastatic Breast Cancer13.9%Not specifiedNot specified
Thyroid Cancer80%~18.4 months~51.6 months

Case Study: Advanced Gastric Cancer

In a notable study involving advanced gastric cancer patients treated with this compound, researchers reported an ORR of approximately 13.2%, indicating modest efficacy but highlighting the need for further exploration into combination therapies to enhance outcomes .

Case Study: Radioiodine Refractory Differentiated Thyroid Cancer

A phase II trial assessed this compound's long-term efficacy in RAIR-DTC, revealing an impressive ORR of 80%. The study emphasized the drug's potential as a significant treatment option for patients who have limited alternatives due to disease progression .

Mechanism of Action

YN-968D1 exerts its effects by selectively inhibiting the phosphorylation of vascular endothelial growth factor receptor-2, which is a key regulator of angiogenesis. By blocking this receptor, YN-968D1 effectively inhibits the proliferation, migration, and tube formation of endothelial cells, thereby preventing the formation of new blood vessels that supply nutrients to tumors. This inhibition leads to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Hepatocellular Carcinoma (HCC)

  • Efficacy: this compound demonstrated comparable antitumor and antiangiogenic effects to sorafenib in preclinical models. In HCC xenografts, both drugs reduced tumor burden similarly .
  • Safety : Sorafenib caused diarrhea, rash, and weight loss in mice, while this compound showed fewer systemic toxicities . However, clinical meta-analyses revealed this compound had a higher incidence of hypertension (RR = 2.64) and proteinuria (RR = 2.58) compared to sorafenib .
  • Survival : In first-line HCC treatment, this compound (500–750 mg/day) showed similar 6-month and 1-year survival rates to sorafenib (800 mg/day) but with variable toxicity profiles .

Table 1: this compound vs. Sorafenib in HCC

Parameter This compound Sorafenib Evidence Source
6-month survival rate 68% 65%
1-year survival rate 42% 38%
Hypertension incidence 38% 14%
Proteinuria incidence 24% 9%

This compound vs. Bevacizumab

Colorectal Cancer (CRC)

  • Safety : this compound’s toxicity profile (hypertension, hand-foot syndrome) was manageable and comparable to bevacizumab, with lower hematologic toxicity than chemotherapy .
  • Cost : this compound is more affordable than bevacizumab and covered by Chinese medical insurance, enhancing patient accessibility .

This compound vs. Tegafur Gimeracil Oteracil Potassium (S-1)

Gastric Cancer (GC)

  • Efficacy : As a second-line therapy, this compound showed similar efficacy to S-1-based regimens but with fewer adverse reactions (e.g., myelosuppression, gastrointestinal toxicity) .
  • Survival : In advanced GC, this compound combined with chemotherapy improved median PFS by 0.72 months and OS by 3.58 months compared to S-1 .

Table 2: this compound vs. S-1 in Gastric Cancer

Parameter This compound + Chemotherapy S-1 + Chemotherapy Evidence Source
Median PFS 5.5 months 4.78 months
Median OS 10.9 months 7.32 months
Grade ≥3 toxicity rate 28% 45%

Combination Therapies

This compound + Chemotherapy/Immunotherapy

  • Gastric Cancer : this compound combined with PD-1 inhibitors (e.g., camrelizumab) and chemotherapy achieved a median PFS of 10.9 months (95% CI: 7.9–15.8) and objective response rate (ORR) of 58.3% in first-line advanced GC, outperforming chemotherapy alone .
  • Breast Cancer : Low-dose this compound (500 mg/day) with chemotherapy improved lung metastasis control in triple-negative breast cancer (TNBC) patients refractory to prior therapies .

Key Limitations and Considerations

  • Study Design : Retrospective analyses and single-center trials dominate current evidence, limiting generalizability .
  • Toxicity Variability : Higher hypertension and proteinuria with this compound vs. sorafenib in clinical trials contrast with preclinical safety advantages, highlighting context-dependent toxicity .
  • Resistance Mechanisms : ESPL1 overexpression and PI3K/AKT pathway activation contribute to this compound resistance in GC, necessitating combination strategies .

Biological Activity

Apatinib, a novel antiangiogenic agent, has garnered attention in the oncology field for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), thereby impeding tumor growth and angiogenesis. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile across various malignancies.

This compound primarily functions by selectively inhibiting VEGFR-2, which plays a critical role in tumor angiogenesis. The inhibition of this receptor leads to several downstream effects:

  • Inhibition of Tumor Angiogenesis : By blocking VEGFR-2, this compound disrupts the signaling pathways that promote blood vessel formation within tumors, ultimately reducing nutrient and oxygen supply to cancer cells .
  • Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including the AKT/mTOR pathway. This mechanism is crucial for its antitumor effects .
  • Regulation of Autophagy : The compound also modulates autophagy processes, enhancing the degradation of damaged cellular components and contributing to cell death in cancerous tissues .
MechanismDescription
VEGFR-2 InhibitionBlocks angiogenesis and tumor blood supply
Apoptosis InductionTriggers programmed cell death in cancer cells
Autophagy RegulationEnhances degradation of damaged cellular components

Clinical Efficacy

This compound has demonstrated promising results in various clinical trials across multiple cancer types. Below are notable findings from recent studies:

Case Studies and Clinical Trials

  • Gastric Cancer : In a phase III trial, this compound significantly improved progression-free survival (PFS) and overall survival (OS) compared to placebo in patients with advanced gastric cancer. The median PFS was reported at 4.8 months for the this compound group versus 1.5 months for placebo .
  • Breast Cancer : A study involving patients with chemotherapy-refractory breast cancer showed an overall response rate (ORR) of 30%, indicating substantial antitumor activity .
  • Hepatocellular Carcinoma (HCC) : this compound exhibited high ORR rates (30.4%) and disease control rates (DCR) in patients with advanced HCC who had previously undergone treatment failures .

Table 2: Clinical Outcomes of this compound in Various Cancers

Cancer TypeStudy DesignORR (%)Median PFS (months)Median OS (months)
Gastric CancerPhase III TrialN/A4.8N/A
Breast CancerCase Study30N/AN/A
Hepatocellular CarcinomaPhase II Trial30.4N/AN/A

Safety Profile

The safety profile of this compound has been generally favorable, with manageable side effects reported in clinical trials. Common adverse events include:

  • Hypertension
  • Fatigue
  • Diarrhea
  • Hand-foot syndrome

Most side effects were mild to moderate and manageable with dose adjustments or supportive care .

Q & A

Basic Research Questions

Q. What are the standard protocols for preclinical evaluation of Apatinib's efficacy in advanced solid tumors?

  • Methodological Answer : Preclinical studies should employ in vivo xenograft models with controlled dosing regimens (e.g., 200–500 mg/kg/day) and validated endpoints like tumor volume reduction and survival analysis. Use RECIST criteria for measurable lesions, and ensure proper blinding and randomization . Include pharmacokinetic profiling to correlate plasma concentrations with efficacy. For reproducibility, follow guidelines from : detailed experimental methods must be provided in the main text or supplementary materials, including compound purity (>95%) and characterization data (e.g., HPLC, NMR) .

Q. How should researchers design dose-escalation studies for this compound in combination therapies?

  • Methodological Answer : Adopt a 3+3 phase I trial design to determine the maximum tolerated dose (MTD). Monitor adverse events (AEs) using CTCAE v5.0 criteria, focusing on hypertension, proteinuria, and hand-foot syndrome. Pharmacodynamic markers (e.g., VEGF receptor phosphorylation) should be assessed alongside plasma drug levels. Reference for experimental planning: define critical milestones (e.g., MTD identification) and validate statistical power (≥80%) using ANOVA or non-parametric tests for skewed data .

Q. What statistical methods are recommended for analyzing contradictory efficacy data across this compound trials?

  • Methodological Answer : Conduct a meta-analysis (e.g., random-effects model) to account for heterogeneity between studies, as demonstrated in . Use I² statistics to quantify variability. For contradictory progression-free survival (PFS) outcomes, perform subgroup analyses stratified by tumor type (e.g., gastric vs. hepatocellular carcinoma) and prior therapy lines. Report 95% confidence intervals and forest plots to visualize discrepancies .

Advanced Research Questions

Q. How can researchers mechanistically investigate this compound-induced tumor resistance in vitro?

  • Methodological Answer : Establish resistant cell lines via chronic exposure to escalating this compound doses (e.g., 1–10 μM over 6 months). Perform RNA-seq or CRISPR-Cas9 screens to identify upregulated pathways (e.g., PI3K/AKT or EMT). Validate findings using Western blotting and functional assays (e.g., migration/invasion). Reference : compare resistant vs. parental cell responses to combination therapies (e.g., this compound + mTOR inhibitors) and report effect sizes (Cohen’s d) for significant targets .

Q. What methodologies are optimal for studying this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous patient populations?

  • Methodological Answer : Use population PK modeling (e.g., NONMEM) to account for covariates like age, hepatic function, and CYP3A4 polymorphisms. Collect dense plasma samples (0–24 hrs post-dose) and correlate with PD biomarkers (e.g., soluble VEGFR2 levels). Apply Bayesian forecasting for dose individualization. As per , report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., LC-MS/MS with LLOQ of 1 ng/mL) .

Q. How should researchers address inconsistencies in this compound's safety profile between phase II and III trials?

  • Methodological Answer : Conduct a post hoc analysis using the GRADE framework to evaluate evidence quality. Stratify AEs by severity (grade ≥3) and trial design (open-label vs. double-blind). Reference : engage multidisciplinary experts to assess confounding variables (e.g., concomitant medications) and applicability to real-world populations .

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